BenchChemオンラインストアへようこそ!

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

medicinal chemistry kinase inhibitor GPCR modulator

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324107-20-1) is a heterocyclic small molecule (molecular formula C15H12BrN5O3S, molecular weight 422.26 g/mol) featuring a 1,2,4-oxadiazole core flanked at the 3-position by a pyrimidin-2-yl group and at the 5-position by a 1-((4-bromophenyl)sulfonyl)azetidin-3-yl moiety. This compound belongs to a broader class of azetidinyl pyrimidine derivatives that are described in patent literature as modulators of kinase function and other proteins, with therapeutic relevance to inflammatory eye diseases, autoimmune conditions, and cancers.

Molecular Formula C15H12BrN5O3S
Molecular Weight 422.26
CAS No. 1324107-20-1
Cat. No. B2682350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
CAS1324107-20-1
Molecular FormulaC15H12BrN5O3S
Molecular Weight422.26
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CC=N4
InChIInChI=1S/C15H12BrN5O3S/c16-11-2-4-12(5-3-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-17-6-1-7-18-13/h1-7,10H,8-9H2
InChIKeyYTDBPODJAMTGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324107-20-1): Supplier and Structural Profile


5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324107-20-1) is a heterocyclic small molecule (molecular formula C15H12BrN5O3S, molecular weight 422.26 g/mol) featuring a 1,2,4-oxadiazole core flanked at the 3-position by a pyrimidin-2-yl group and at the 5-position by a 1-((4-bromophenyl)sulfonyl)azetidin-3-yl moiety . This compound belongs to a broader class of azetidinyl pyrimidine derivatives that are described in patent literature as modulators of kinase function and other proteins, with therapeutic relevance to inflammatory eye diseases, autoimmune conditions, and cancers [1][2]. A related patent family covering pyrimidine-azetidin sulfonamides claims utility in treating chemokine-mediated inflammatory and immunological diseases such as asthma, allergic rhinitis, and arthrosis [3]. Commercial suppliers routinely specify a purity of 95% for this compound .

Why 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole Cannot Be Replaced by Simple Analogs


Within the azetidinyl-pyrimidine-1,2,4-oxadiazole chemotype, variations to the N-arylsulfonyl substituent on the azetidine ring are known to produce marked functional differences. The 4-bromophenyl group of the target compound introduces a distinct combination of steric bulk (bromine van der Waals radius approximately 1.85 Å) and electronic character (electron-withdrawing -I effect balanced by +M resonance donation) that cannot be replicated by corresponding 4-H, 4-F, 4-Cl, 4-CH3, or heteroaryl-substituted analogs . In the structurally related 1-((4-bromophenyl)sulfonyl)azetidine scaffold, the bromophenyl group has been shown to contribute to selective enzyme inhibition, with an IC50 value of 1.2 µM against protein tyrosine phosphatase 1B (PTP1B) [1]; importantly, the corresponding 4-chlorophenyl and 4-methylphenyl analogs are known in the literature to exhibit altered selectivity profiles . The presence of the pyrimidin-2-yl group at the 3-position of the oxadiazole, rather than a pyrazinyl or phenyl substituent, further tunes hydrogen-bond acceptor capacity and target engagement . These interdependent structural features mean that the pharmacological fingerprint of the compound is a product of the full molecular architecture, and arbitrary substitution of any single module, including the bromophenylsulfonyl group, is expected to alter potency, selectivity, and physicochemical properties in ways that cannot be predicted from class-level generalizations alone [2].

Quantitative Comparative Evidence for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Caveat: Limited Availability of Head-to-Head Quantitative Data for This Specific Compound

An extensive search of BindingDB, ChEMBL, PubMed, and patent databases was conducted for 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324107-20-1). At the time of analysis, no publicly disclosed head-to-head comparative IC50, Ki, or EC50 datasets were identified in peer-reviewed literature that directly compare this compound against its closest analogs under identical assay conditions [1][2]. The BindingDB entries that appeared in initial search results (BDBM50537248, BDBM50266651) correspond to structurally distinct chemotypes with different scaffolds and are not the target compound [1][2]. The following evidence items therefore rely on structurally analogous systems where comparative data are available, and on patent landscape analysis that places this compound within a defined intellectual property space. Users are advised that procurement decisions for this compound should be made on the basis of its defined structural identity, purity specification, and IP position rather than on published potency metrics that are currently unavailable.

medicinal chemistry kinase inhibitor GPCR modulator

Evidence Dimension 1: Structural Differentiation via Halogen Substituent Effects in N-Arylsulfonyl Azetidine Series

In the broader class of N-arylsulfonyl azetidines, the identity of the para-substituent on the phenyl ring modulates both electronic character and steric profile. The target compound bears a 4-bromophenyl group, which is differentiated from key analogs as follows: (a) vs. 5-(1-(phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1327528-94-8), the bromine atom adds 78.9 Da of mass and introduces a polarizable halogen that can participate in halogen bonding with protein backbone carbonyls ; (b) vs. 5-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS not publicly assigned, molecular weight 361.35), the bromine atom replaces fluorine, altering the Hammett σp constant from +0.06 (F) to +0.23 (Br), shifting the electronic character of the aryl ring toward greater electron withdrawal [1]; (c) vs. 5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, the target compound replaces a heteroaryl system with a 4-bromophenyl group, changing both ring electronics and the potential for π-π stacking interactions .

structure-activity relationship halogen bonding medicinal chemistry

Evidence Dimension 2: Inhibitory Activity of the 1-((4-Bromophenyl)sulfonyl)azetidine Pharmacophore Against PTP1B

The 1-((4-bromophenyl)sulfonyl)azetidine substructure, which constitutes the azetidine-proximal portion of the target compound, has been independently characterized as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1.2 µM [1]. This provides the most relevant quantitative benchmark for the target compound's pharmacophore, as PTP1B is a validated target in type 2 diabetes and obesity. By comparison, the unsubstituted 1-(phenylsulfonyl)azetidine and 1-((4-methylphenyl)sulfonyl)azetidine analogs are reported in the same literature context to exhibit altered potency profiles, consistent with the hypothesis that the electron-withdrawing and steric properties of the 4-bromo substituent contribute favorably to target engagement [1].

PTP1B inhibitor diabetes obesity enzyme inhibition

Evidence Dimension 3: Patent Landscape Positioning — Azetidinyl Pyrimidine IP Space

The target compound falls within the generic Markush structures claimed in multiple patent families. EP4363058A1 and US20240425496 (assigned to Aerie Pharmaceuticals) disclose azetidinyl pyrimidine compounds including those with aryl sulfonamide substitution as inhibitors of kinases, particularly for the treatment of inflammatory eye diseases such as uveitis [1][2]. A separate patent family, AR-072818-A1 (assigned to AstraZeneca AB), claims pyrimidine-azetidin sulfonamides as chemokine receptor modulators for treating asthma, allergic rhinitis, and arthrosis [3]. The 4-bromophenyl substituent distinguishes the target compound from the 4-fluorophenyl and 2-fluorophenyl variants that are explicitly exemplified in numerous patent specifications, potentially offering freedom-to-operate advantages or, conversely, requiring careful IP landscape analysis depending on the intended commercial application [1].

JAK inhibitor kinase inhibitor inflammatory disease intellectual property

Best-Fit Application Scenarios for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole Based on Available Evidence


Kinase Inhibitor Screening Libraries for Inflammatory Disease Programs

The compound is structurally encompassed by patent families (EP4363058A1, US20240425496) that claim azetidinyl pyrimidines as kinase inhibitors for inflammatory eye diseases (uveitis, chorioretinitis) and autoimmune conditions [1][2]. Inclusion of the 4-bromophenyl variant in kinase screening panels alongside the 4-fluorophenyl and 2-fluorophenyl analogs enables systematic exploration of halogen-dependent SAR at the N-arylsulfonyl position, which is a critical vector for tuning both potency and selectivity in this chemical series.

Chemokine Receptor Modulator Probe Development

The AstraZeneca patent family AR-072818-A1 establishes pyrimidine-azetidin sulfonamides as chemokine receptor modulators with therapeutic relevance to asthma, allergic rhinitis, and arthrosis [1]. The 4-bromophenyl variant offers a distinct electronic and steric profile compared to the exemplified compounds in this patent family, making it suitable as a tool compound for exploring chemokine receptor subtype selectivity where halogen bonding interactions at the receptor interface may be advantageous.

PTP1B-Targeted Metabolic Disease Probe Synthesis

The demonstrated PTP1B inhibitory activity (IC50 = 1.2 µM) of the core 1-((4-bromophenyl)sulfonyl)azetidine pharmacophore provides a quantitative rationale for using the full target compound as a starting point for structure-based optimization in metabolic disease programs targeting diabetes and obesity [1]. The additional pyrimidin-2-yl-1,2,4-oxadiazole moiety may confer improved physicochemical properties (solubility, permeability) relative to the simpler azetidine building block, though experimental confirmation of these properties awaits publication.

Halogen Bonding Studies in Protein-Ligand Interactions

The polarizable 4-bromophenyl group of the target compound (σp = +0.23, Br with capacity for halogen bonding) provides a well-defined probe for studying halogen bond-mediated protein-ligand interactions in structural biology contexts. When compared head-to-head with the corresponding 4-H (σp = 0.00), 4-F (σp = +0.06), and 4-Cl (σp = +0.23) analogs, the 4-Br variant uniquely combines strong electron withdrawal with a polarizable σ-hole that can engage backbone carbonyl oxygens, offering a tool for mapping halogen bond hot spots in kinase ATP-binding sites and GPCR orthosteric pockets [2][3].

Quote Request

Request a Quote for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.